N,N-Dimethyloctylamine
Overview
Description
N,N-Dimethyloctylamine, also known as 1-(Dimethylamino)octane, is an organic compound with the molecular formula C10H23N. It is a tertiary amine characterized by an octyl group attached to a dimethylamino group. This compound is commonly used in various chemical processes and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
N,N-Dimethyloctylamine is a synthetic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It has been employed as an ion-pairing agent in quantitative estimation of thiazinamium methylsulphate in a pharmaceutical preparation by hplc . It also acts as a counterion in mobile phase for separation of tetracycline, tetracycline analogs, and their potential impurities by reversed-phase ion-pair chromatography .
Biochemical Pathways
Its use in chromatography suggests it may interact with various biochemical compounds and influence their separation and identification .
Result of Action
Its role in chromatography suggests it may influence the separation and identification of various biochemical compounds .
Action Environment
It’s known that the compound has a boiling point of 195 °c, a melting point of -57 °c, and a density of 0765 g/mL at 25 °C . These properties suggest that temperature and pressure could potentially influence its state and stability.
Biochemical Analysis
Biochemical Properties
N,N-Dimethyloctylamine plays a significant role in biochemical reactions, particularly in chromatography. It acts as an ion-pairing agent, facilitating the separation of various compounds, including pharmaceuticals and their impurities . The compound interacts with enzymes, proteins, and other biomolecules through its tertiary amine group, which can form ionic bonds and hydrogen bonds with these molecules. These interactions are crucial for the compound’s function in separation techniques, as they enhance the resolution and quantitation of target analytes .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can affect cell function by altering the activity of specific enzymes and proteins involved in these processes. For example, it may modulate the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and cellular energy production . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound can bind to enzymes, inhibiting or activating their activity, depending on the specific enzyme and the nature of the interaction . For instance, it may inhibit enzymes involved in the degradation of certain metabolites, leading to an accumulation of these metabolites in the cell. Additionally, this compound can interact with transcription factors, altering their binding to DNA and subsequently affecting gene expression . These molecular interactions are critical for the compound’s role in biochemical reactions and cellular processes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to changes in cellular function, including alterations in enzyme activity, gene expression, and metabolite levels . These long-term effects are important considerations for researchers using this compound in biochemical experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response in the animal model. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and apoptosis . These dosage-dependent effects are important for understanding the compound’s safety and efficacy in biochemical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. The compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites and overall cellular metabolism . For example, this compound may inhibit enzymes involved in the breakdown of fatty acids, resulting in an accumulation of fatty acid metabolites in the cell . These interactions are critical for the compound’s role in regulating metabolic pathways and cellular energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments . These interactions are important for the compound’s localization and accumulation in specific tissues, where it can exert its biochemical effects . Additionally, this compound’s distribution within the cell can influence its activity and function, as it may be targeted to specific organelles or cellular compartments .
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the mitochondria, where it can affect mitochondrial function and energy production . Additionally, the compound’s localization within the cell can impact its interactions with enzymes, proteins, and other biomolecules, thereby influencing its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethyloctylamine can be synthesized through the alkylation of dimethylamine with octyl halides. The reaction typically involves the use of an octyl bromide or octyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to maintain consistent quality and yield. The process involves the controlled addition of dimethylamine and octyl halide, followed by purification steps such as distillation to remove any unreacted starting materials and by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to primary or secondary amines using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, thiols, and amines; reactions are performed in polar solvents like ethanol or acetonitrile.
Major Products:
Oxidation: this compound N-oxide.
Reduction: Octylamine, N-methyloctylamine.
Substitution: Depending on the nucleophile, products can include N-substituted octylamines.
Scientific Research Applications
N,N-Dimethyloctylamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
N,N-Dimethylhexylamine: Similar structure with a hexyl group instead of an octyl group.
N,N-Dimethyldecylamine: Contains a decyl group, making it slightly larger than N,N-Dimethyloctylamine.
N,N-Dimethyldodecylamine: Features a dodecyl group, further increasing its molecular size.
Uniqueness: this compound is unique due to its optimal chain length, which provides a balance between hydrophobicity and reactivity. This makes it particularly effective as an ion-pairing agent in chromatographic applications, offering better separation efficiency compared to its shorter or longer chain analogs.
Properties
IUPAC Name |
N,N-dimethyloctan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N/c1-4-5-6-7-8-9-10-11(2)3/h4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKAOOAFEFCDGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2016-50-4 (hydrochloride), 88442-24-4 (phosphate) | |
Record name | Octyldimethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007378996 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2036299 | |
Record name | N,N-Dimethyloctylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2036299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1-Octanamine, N,N-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
7378-99-6 | |
Record name | Dimethyloctylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7378-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octyldimethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007378996 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethyloctylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63928 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Octanamine, N,N-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N-Dimethyloctylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2036299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl(octyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.127 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | OCTYLDIMETHYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20N7H7X4SD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N,N-Dimethyloctylamine?
A1: The molecular formula of this compound is C10H23N, and its molecular weight is 157.30 g/mol.
Q2: Are there any characteristic spectroscopic features of DMOA?
A2: While specific spectroscopic data isn't detailed in the provided articles, this compound, like other tertiary amines, exhibits characteristic peaks in NMR and IR spectra. For example, the methyl groups attached to the nitrogen would present distinct signals in proton NMR.
Q3: Is DMOA compatible with polymeric materials?
A3: Yes, DMOA demonstrates compatibility with various polymers. It has been successfully used to modify polysulfones, enhancing their hydrophilicity and influencing their surface morphology and blood compatibility. [, ]
Q4: Can DMOA act as a catalyst in organic synthesis?
A4: Yes, DMOA has been shown to catalyze the chlorination of tetrahydrofuran with sulfuryl chloride, significantly improving the reaction rate and selectivity towards 2,3,3-trichlorotetrahydrofuran. []
Q5: How does DMOA enhance the chlorination reaction in the mentioned study?
A5: The exact mechanism is not fully elucidated, but research suggests DMOA's catalytic effect might involve mitigating the inhibitory effect of hydrogen chloride, a byproduct of the reaction. Additionally, it might play a role in activating sulfuryl chloride, potentially through anion formation. []
Q6: Are there other examples of DMOA being used in catalytic systems?
A6: Research highlights the application of an aminophosphine molybdenum sulfide cluster, Mo3S4Cl3(ediprp)3, where ediprp represents (2‐(diisopropylphosphino)ethylamine). This cluster demonstrates activity in formic acid dehydrogenation (FAD). The reaction mechanism involves the formation of formate-substituted species, followed by decarboxylation and dehydrogenation steps. While not directly involving DMOA, this example showcases the potential of tertiary amines as ligands in catalytic systems for important energy-related reactions. []
Q7: How is DMOA employed in analytical chemistry?
A7: DMOA serves as a mobile phase modifier in reversed-phase ion-pair chromatography, improving the separation of various compounds. Notably, it enhances the peak shape and resolution of tetracyclines, their analogs, and impurities. [, , ]
Q8: What is the role of DMOA in ion-pair chromatography?
A8: DMOA acts as a counterion, forming ion pairs with charged analytes. These ion pairs exhibit altered hydrophobic interactions with the stationary phase, leading to improved separation. The concentration of DMOA in the mobile phase can significantly influence analyte retention and selectivity. [, , ]
Q9: Are there specific applications of DMOA in pharmaceutical analysis?
A9: DMOA has been utilized in the analysis of several pharmaceutical compounds, including:
- Tamoxifen citrate: It facilitates the separation of its E and Z isomers, enabling the assay of both the drug and its impurities. []
- Atenolol: DMOA improves the separation and detection of atenolol in biological samples like plasma and urine. []
- Lamivudine/Didanosine/Nevirapine: It aids in the separation and quantification of this anti-HIV drug combination in human serum. [, ]
Q10: What analytical techniques are commonly used to quantify DMOA itself?
A10: While the provided articles primarily focus on DMOA's applications as a reagent or additive, common analytical techniques like gas chromatography (GC) and liquid chromatography (LC), coupled with suitable detectors, can be employed for its quantification.
Q11: How does the alkyl chain length of DMOA influence its activity?
A12: Research on quaternized polysulfones indicates that the alkyl chain length of tertiary amines, including DMOA, significantly influences the surface properties and biocompatibility of the resulting polymers. Longer alkyl chains generally enhance the hydrophobic character. [, ]
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